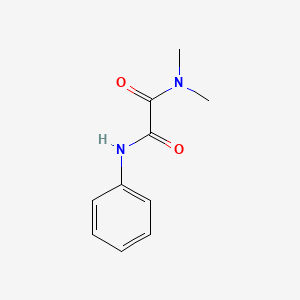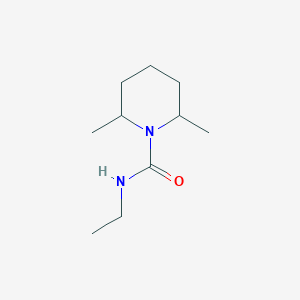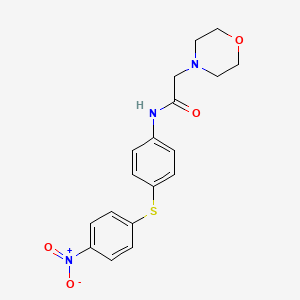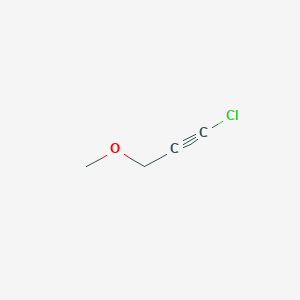
1-Chloro-3-methoxyprop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-methoxyprop-1-yne is an organic compound characterized by the presence of a chlorine atom, a methoxy group, and a triple bond between carbon atoms. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C4H5ClO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxyprop-1-yne can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with thionyl chloride (SOCl2) to introduce the chlorine atom, followed by the addition of methanol in the presence of a base to form the methoxy group. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-methoxyprop-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The triple bond can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl).
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Halogens or hydrogen halides in the presence of solvents like dichloromethane (CH2Cl2).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of 3-methoxyprop-1-yne.
Addition: Formation of dihalides or haloalkenes.
Oxidation: Formation of aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-methoxyprop-1-yne has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-methoxyprop-1-yne involves its reactivity with various molecular targets. The chlorine atom and the triple bond make it a versatile compound for nucleophilic and electrophilic reactions. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-methoxypropane: Similar structure but lacks the triple bond, making it less reactive in certain reactions.
3-Chloro-1-propyne: Contains a chlorine atom and a triple bond but lacks the methoxy group, affecting its solubility and reactivity.
1-Chloro-2-methoxyethane: Similar functional groups but with a different carbon chain length, influencing its physical and chemical properties.
Uniqueness: 1-Chloro-3-methoxyprop-1-yne’s unique combination of a chlorine atom, a methoxy group, and a triple bond makes it a valuable compound for various chemical transformations and applications. Its reactivity and versatility distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
73399-98-1 |
|---|---|
Molekularformel |
C4H5ClO |
Molekulargewicht |
104.53 g/mol |
IUPAC-Name |
1-chloro-3-methoxyprop-1-yne |
InChI |
InChI=1S/C4H5ClO/c1-6-4-2-3-5/h4H2,1H3 |
InChI-Schlüssel |
JSJPEDYUHDYVCT-UHFFFAOYSA-N |
Kanonische SMILES |
COCC#CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



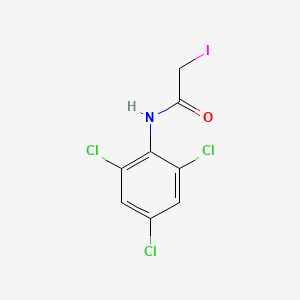
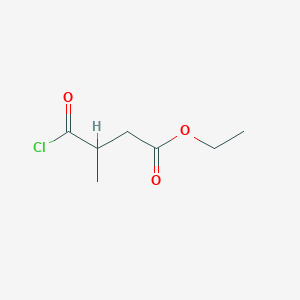
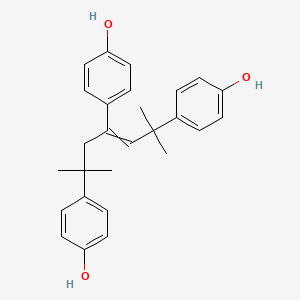
![N-[2-Amino-5-(dimethylamino)phenyl]acetamide](/img/structure/B14462648.png)

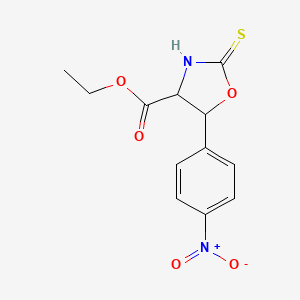
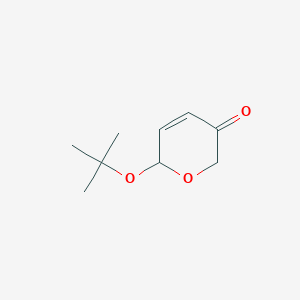

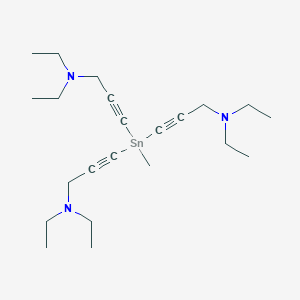
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
